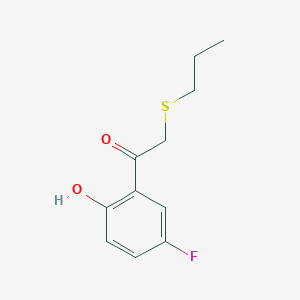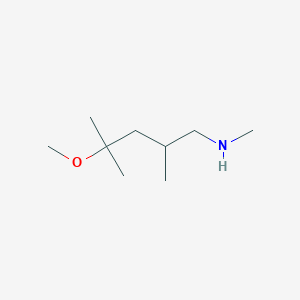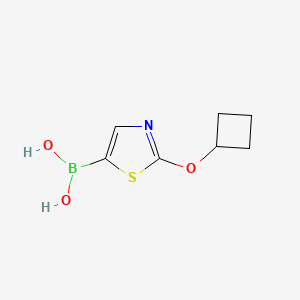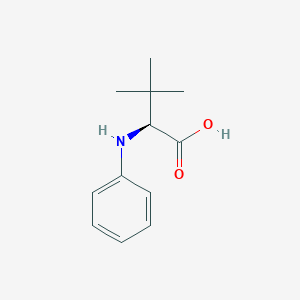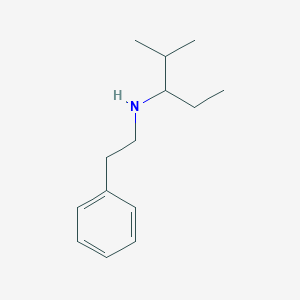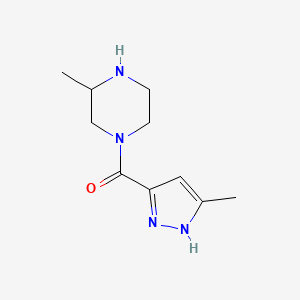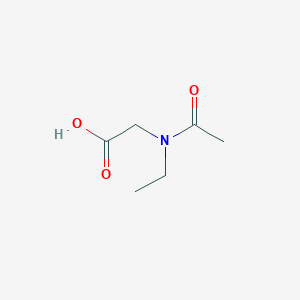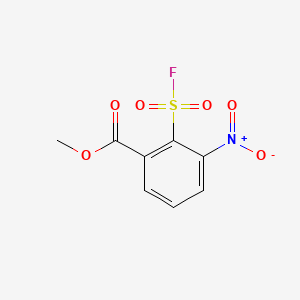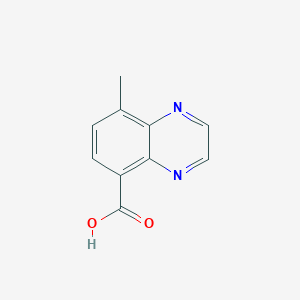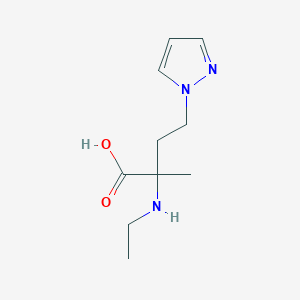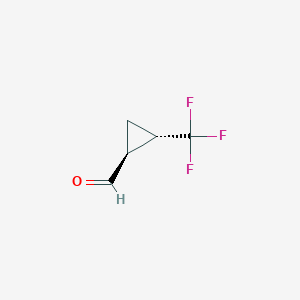![molecular formula C48H36MnN4 B13645534 (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is a manganese porphyrin complex Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll This specific compound is characterized by the presence of four methylphenyl groups attached to the porphyrin ring, coordinated with a manganese ion at the center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and an aldehyde, such as 4-methylbenzaldehyde, under acidic conditions.
Metalation: The synthesized porphyrin is then reacted with a manganese salt, such as manganese(II) chloride, in the presence of a base like triethylamine. This step introduces the manganese ion into the center of the porphyrin ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key steps include:
Bulk Condensation: Large-scale condensation reactions using industrial reactors.
Efficient Metalation: Use of continuous flow reactors for the metalation step to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methylphenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized manganese porphyrin complexes.
Reduction: Reduced manganese porphyrin complexes.
Substitution: Substituted porphyrin derivatives with various functional groups.
科学的研究の応用
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese has diverse applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a model compound for studying electron transfer processes.
Biology: Investigated for its potential in mimicking the activity of natural enzymes, particularly in oxidative stress studies.
Medicine: Explored for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and as a component in materials for electronic applications.
作用機序
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese exerts its effects involves:
Catalysis: The manganese center acts as a catalytic site, facilitating redox reactions.
Electron Transfer: The porphyrin ring system allows for efficient electron transfer, which is crucial in catalytic and photodynamic processes.
Reactive Oxygen Species Generation: Upon light activation, the compound can generate reactive oxygen species, which are useful in photodynamic therapy.
類似化合物との比較
Similar Compounds
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Cobalt
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Zinc
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Iron
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is unique due to its specific redox properties and ability to generate reactive oxygen species efficiently. This makes it particularly valuable in applications such as catalysis and photodynamic therapy, where these properties are essential.
特性
分子式 |
C48H36MnN4 |
|---|---|
分子量 |
723.8 g/mol |
IUPAC名 |
manganese(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChIキー |
QYIMDIYNTAMZCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


